A Comprehensive Technical Guide to the Natural Sources of 3,4-Di-O-Caffeoylquinic Acid
A Comprehensive Technical Guide to the Natural Sources of 3,4-Di-O-Caffeoylquinic Acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Di-O-Caffeoylquinic acid (3,4-DCQA), also known as isochlorogenic acid B, is a naturally occurring phenolic compound that has garnered significant scientific interest for its diverse pharmacological activities. As a prominent member of the caffeoylquinic acid family, it is an ester formed from two units of caffeic acid and one unit of quinic acid.[1] This technical guide provides a detailed overview of the primary natural sources of 3,4-DCQA, quantitative data on its prevalence, comprehensive experimental protocols for its extraction and analysis, and insights into its biological activities, including relevant signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in natural product chemistry, pharmacology, and drug development.
Natural Sources of 3,4-Di-O-Caffeoylquinic Acid
3,4-Di-O-Caffeoylquinic acid is found in a variety of plant species, often alongside other caffeoylquinic acid isomers. The concentration of 3,4-DCQA can vary significantly depending on the plant species, the part of the plant used, geographical origin, and processing methods.
Key botanical sources include:
-
The Asteraceae Family: This family is a rich source of caffeoylquinic acids. Notably, species such as Laggera alata, Pluchea indica, and various Solidago (goldenrod) species are known to contain 3,4-DCQA.[1][2]
-
Lonicera japonica (Japanese Honeysuckle): The flowers, buds, and leaves of this plant are well-documented sources of 3,4-DCQA and its derivatives.[3][4]
-
Ilex Species: Certain species of holly, such as Ilex kaushue (Kudingcha), are known to contain dicaffeoylquinic acids and are used in traditional beverages.[5]
-
Cynara scolymus (Globe Artichoke): The leaves and heads of the globe artichoke are significant sources of various caffeoylquinic acids, including the 3,4-isomer.[6][7]
-
Coffea Species (Coffee): Coffee beans, particularly green (unroasted) beans of both Coffea arabica and Coffea canephora (Robusta), contain 3,4-DCQA.[8][9][10] The concentration of this compound can be influenced by the roasting process.[9]
-
Nymphoides peltata: The roots of this aquatic plant have been found to contain 3,4-DCQA.
-
Brazilian Propolis: This resinous mixture produced by honeybees from plant sources has been shown to contain 3,4-DCQA as a major constituent.[11]
Quantitative Data on 3,4-Di-O-Caffeoylquinic Acid Content
The following tables summarize the quantitative data for 3,4-Di-O-Caffeoylquinic acid content in various natural sources, compiled from multiple studies.
Table 1: Content of 3,4-Di-O-Caffeoylquinic Acid in Pluchea indica Leaves
| Extraction Method | Solvent | Average 3,4-DCQA Content (% w/w of extract) |
| Ultrasound Extraction | 50% Ethanol (B145695) | 2.50 |
Data sourced from a study on Pluchea indica leaves from different provenances in Thailand.[12]
Table 2: Content of Dicaffeoylquinic Acid Isomers in Coffee Brews
| Coffee Type | 3,4-diCQA (% of total CGA compounds) | 3,5-diCQA (% of total CGA compounds) | 4,5-diCQA (% of total CGA compounds) |
| Average Coffee Brew | 1.0 - 2.5 | 1.0 - 1.5 | ~1 |
CGA refers to chlorogenic acids. This table provides a general distribution of dicaffeoylquinic acid isomers in coffee brews.[9]
Table 3: Content of Caffeoylquinic Acids in Cynara scolymus (Artichoke)
| Plant Part/Product | Major Caffeoylquinic Acids | Notes |
| Leaves | 5-O-caffeoylquinic acid (39%), 1,5-O-dicaffeoylquinic acid (21%), 3,4-O-dicaffeoylquinic acid (11%) | Based on total caffeoylquinic acid content.[6] |
| Heads | 1,5-Di-O-caffeoylquinic acid (major) | Apigenin 7-O-glucuronide is the major flavonoid.[7] |
| Juice | 1,3-Di-O-caffeoylquinic acid (cynarin) (predominant) | Isomerization occurs during processing.[7] |
| Pomace | 1,5-Di-O-caffeoylquinic acid (major) | Total phenolic content is approximately 12 g/kg on a dry matter basis.[7] |
Experimental Protocols
Extraction of 3,4-Di-O-Caffeoylquinic Acid from Plant Material
The following protocol is a representative method for the extraction of 3,4-DCQA from plant materials, such as Pluchea indica leaves.
a. Sample Preparation:
-
Collect and dry the plant material (e.g., leaves).
-
Grind the dried material into a fine powder.
b. Ultrasound-Assisted Extraction:
-
Weigh a specific amount of the powdered plant material.
-
Add a 50% ethanol solution in a defined ratio (e.g., 1:10 powder to solvent ratio).
-
Perform extraction using an ultrasonic bath for a specified duration (e.g., 30 minutes).
-
Filter the resulting mixture to separate the extract from the solid plant material.
-
Concentrate the extract under reduced pressure to remove the solvent.
Solid-Phase Extraction (SPE) for Sample Clean-up
This protocol describes a general method for the purification of 3,4-DCQA from a crude plant extract.
a. Materials and Reagents:
-
SPE Cartridge (e.g., Oasis HLB or equivalent polymeric reversed-phase sorbent).
-
Deionized water (acidified to pH 2-3 with formic or acetic acid).
-
Plant extract dissolved in an appropriate solvent.
b. SPE Procedure:
-
Conditioning: Pass 3 mL of methanol through the SPE cartridge, followed by 3 mL of acidified deionized water. Ensure the sorbent does not dry out.[2]
-
Loading: Acidify the plant extract to pH 2-3 and load it onto the conditioned cartridge at a slow flow rate (e.g., 1-2 mL/min).[2]
-
Washing: Wash the cartridge with 3 mL of acidified deionized water to remove polar impurities. A second wash with a weak organic solvent (e.g., 5% methanol in acidified water) can be performed to remove less polar interferences.[2]
-
Elution: Elute the retained 3,4-DCQA with 2-4 mL of methanol.[2]
High-Performance Liquid Chromatography (HPLC) for Quantification
The following is a representative HPLC method for the quantification of 3,4-DCQA.
a. Instrumentation and Column:
-
HPLC system equipped with a Diode Array Detector (DAD) or a Photodiode Array (PDA) detector.
-
Reversed-phase C18 column (e.g., 4.6 x 100 mm, 3.5 µm particle size).[2]
b. Mobile Phase and Gradient:
-
Mobile Phase A: 0.5% acetic acid in water.[2]
-
Mobile Phase B: Methanol.[2]
-
A gradient elution is typically used, for example, a linear gradient from 10% B to 50% B over 40 minutes.[2]
-
Flow Rate: 1.0 mL/min.[2]
c. Detection:
d. Quantification:
-
Prepare a series of standard solutions of 3,4-DCQA at known concentrations.
-
Generate a calibration curve by plotting the peak area against the concentration of the standards.
-
Inject the purified sample extract into the HPLC system.
-
Determine the concentration of 3,4-DCQA in the sample by comparing its peak area to the calibration curve.[2]
Biological Activities and Signaling Pathways
3,4-Di-O-Caffeoylquinic acid and other dicaffeoylquinic acids exhibit a range of biological activities, with their anti-inflammatory properties being particularly well-studied.
Anti-inflammatory Effects via Inhibition of NF-κB and MAPK Signaling Pathways
Dicaffeoylquinic acids have been shown to exert potent anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. In cellular models, such as lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, dicaffeoylquinic acids have been demonstrated to:
-
Suppress the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2).[5]
-
Reduce the expression of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[5]
-
Inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[5]
The underlying mechanism for these effects involves the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. Dicaffeoylquinic acids have been shown to reverse the LPS-induced phosphorylation of IκBα (an inhibitor of NF-κB) and the phosphorylation of key MAPK proteins such as ERK, JNK, and p38.[5] By inhibiting these pathways, dicaffeoylquinic acids effectively downregulate the expression of numerous genes involved in inflammation.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the Extraction, Purification, and Quantification of 3,4-DCQA.
Signaling Pathway
Caption: Inhibition of NF-κB and MAPK Signaling Pathways by 3,4-Di-O-Caffeoylquinic Acid.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Anti-inflammatory effects of dicaffeoylquinic acids from Ilex kudingcha on lipopolysaccharide-treated RAW264.7 macrophages and potential mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemical Profiling and Evaluation of Antioxidant Activity of Artichoke (Cynara cardunculus var. scolymus) Leaf By-Products’ Extracts Obtained with Green Extraction Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification and quantification of caffeoylquinic acids and flavonoids from artichoke (Cynara scolymus L.) heads, juice, and pomace by HPLC-DAD-ESI/MS(n) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Showing Compound 3,4-Dicaffeoylquinic acid (FDB002627) - FooDB [foodb.ca]
- 9. Comprehensive Analysis of Metabolites in Brews Prepared from Naturally and Technologically Treated Coffee Beans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hmdb.ca [hmdb.ca]
- 11. 3,4-Dicaffeoylquinic Acid, a Major Constituent of Brazilian Propolis, Increases TRAIL Expression and Extends the Lifetimes of Mice Infected with the Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
- 13. academicjournals.org [academicjournals.org]
